Product packaging for 3,3-Dimethyl-1,2-diphenylazetidine(Cat. No.:CAS No. 22606-96-8)

3,3-Dimethyl-1,2-diphenylazetidine

Cat. No.: B13818833
CAS No.: 22606-96-8
M. Wt: 237.34 g/mol
InChI Key: YGXNFSBTSMOQPH-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1,2-diphenylazetidine (CAS 22606-96-8) is an organic compound with the molecular formula C17H19N and a molecular weight of 237.34 g/mol . It features an azetidine ring, a saturated four-membered heterocycle containing one nitrogen atom, which is a scaffold of high interest in synthetic and medicinal chemistry . The structure is further defined by two phenyl substituents at the 1 and 2 positions and two methyl groups at the 3 position, creating a sterically hindered and conformationally constrained system. Azetidines represent a class of constrained azaheterocycles with significant synthetic potential due to their inherent ring strain . This strain influences both their reactivity and the properties they impart to molecules. As such, this compound serves as a valuable building block for chemical synthesis and method development. Researchers utilize this and related azetidine derivatives as key intermediates in the exploration of new chemical spaces, particularly in the design of novel pharmacologically active compounds where the azetidine ring can act as a bioisostere for more common ring systems. This product is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19N B13818833 3,3-Dimethyl-1,2-diphenylazetidine CAS No. 22606-96-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22606-96-8

Molecular Formula

C17H19N

Molecular Weight

237.34 g/mol

IUPAC Name

3,3-dimethyl-1,2-diphenylazetidine

InChI

InChI=1S/C17H19N/c1-17(2)13-18(15-11-7-4-8-12-15)16(17)14-9-5-3-6-10-14/h3-12,16H,13H2,1-2H3

InChI Key

YGXNFSBTSMOQPH-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C1C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

Advanced Synthetic Methodologies for 3,3 Dimethyl 1,2 Diphenylazetidine and Analogues

Strategies for Azetidine (B1206935) Ring Construction

The synthesis of the azetidine core, particularly with the steric hindrance introduced by gem-dimethyl and diphenyl substituents, requires robust and efficient chemical transformations. Methodologies are broadly categorized into intramolecular cyclizations, where a single molecule collapses to form the ring, and fragment coupling strategies, where two or more molecules combine.

Intramolecular Cyclization Reactions

Intramolecular strategies are among the most common for forming the azetidine ring, involving the formation of a carbon-nitrogen bond within a single precursor molecule. acs.org These methods benefit from favorable entropic factors.

Modern synthetic chemistry has seen a surge in the use of metal catalysts to facilitate otherwise challenging reactions. Palladium-catalyzed intramolecular amination of C-H bonds offers a direct route to azetidines from readily available amine precursors. organic-chemistry.org For the synthesis of 3,3-Dimethyl-1,2-diphenylazetidine, this could involve a precursor such as N-(2-methyl-1-phenylprop-2-yl)aniline. A palladium catalyst, in conjunction with an appropriate oxidant, can activate a C(sp³)–H bond at the γ-position relative to the nitrogen atom, leading to the formation of the azetidine ring. rsc.org

Lanthanide catalysts, such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), have proven effective in the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to furnish azetidines in high yields. nih.govfrontiersin.orgnih.gov This process involves the Lewis acid-catalyzed activation of the epoxide ring, followed by nucleophilic attack by the tethered amine. elsevierpure.com

Table 1: Examples of Metal-Catalyzed Azetidine Synthesis
Catalyst/ReagentSubstrate TypeProduct TypeYield (%)Reference
Pd(OAc)₂ / PhI(OAc)₂Picolinamide-protected amineSubstituted Azetidine60-85 organic-chemistry.org
La(OTf)₃cis-3,4-Epoxy amine3-Hydroxyazetidine81-95 nih.govfrontiersin.org
Copper / Chiral LigandAzetine2,3-Disubstituted Azetidineup to 99 nih.gov

This table presents representative data for analogous systems to illustrate the efficacy of metal-catalyzed methods.

The most traditional and widely employed method for azetidine synthesis is the intramolecular nucleophilic substitution of a γ-haloamine or a related substrate with a good leaving group. acs.orgresearchgate.net This reaction involves the attack of the amine nitrogen onto an electrophilic carbon three atoms away, displacing a leaving group such as a halide or a sulfonate ester. nih.govfrontiersin.org

For the target molecule, a suitable precursor would be N-(2-chloro-2-methyl-1-phenylpropyl)aniline. Treatment of this compound with a base would deprotonate the aniline (B41778) nitrogen, enhancing its nucleophilicity and promoting the intramolecular Sₙ2 reaction to close the four-membered ring. A significant challenge in this approach is the potential for a competing elimination reaction, which can be mitigated by careful selection of reaction conditions. acs.org

Ring contraction strategies provide an alternative pathway to strained four-membered rings from more easily synthesized five-membered precursors. A notable example is the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. organic-chemistry.orgrsc.org In this method, a nucleophile adds to the carbonyl group of the pyrrolidinone, triggering a cascade that involves cleavage of the amide bond and subsequent intramolecular cyclization via displacement of the bromide, resulting in a formal ring contraction. rsc.org

To generate the target this compound, a hypothetical precursor like 5,5-dimethyl-1,4-diphenylpyrrolidin-2-one could undergo α-halogenation followed by a base- or nucleophile-induced rearrangement to yield a this compound derivative. Another approach involves the palladium-catalyzed decarboxylative cyclization of vinyl-substituted cyclic carbamates, where extrusion of CO₂ from a π-allyl palladium complex is followed by nucleophilic attack from the nitrogen to form the azetidine ring. acs.org

Photochemical and radical-based methods have emerged as powerful tools for constructing complex molecular architectures under mild conditions. The Norrish-Yang cyclization, a photochemical reaction of α-aminoacetophenones, can produce highly strained azetidinols. beilstein-journals.org Light irradiation promotes an α-amino ketone to an excited state, which then undergoes a 1,5-hydrogen atom transfer to form a 1,4-biradical intermediate that cyclizes to the azetidine ring. beilstein-journals.org Protonation of the amine can be crucial to enable the desired cyclization over competing elimination pathways. acs.org

Visible-light-mediated radical cyclizations offer another modern approach. For instance, a copper-catalyzed anti-Baldwin 4-exo-dig radical cyclization of ynamides has been developed for the general synthesis of azetidines. nih.govnih.govresearchgate.net In this process, a photoredox copper catalyst activates an N-iodoethyl-ynamide to generate a radical, which then undergoes a regioselective 4-exo-dig cyclization to form the azetidine ring with high efficiency. nih.govresearchgate.net

Table 2: Comparison of Radical Cyclization Precursors
Precursor TypeCatalyst SystemKey IntermediateProduct FeatureReference
YnamideCopper PhotoredoxVinyl RadicalExocyclic Alkene nih.govnih.gov
AllenamideOrganic PhotosensitizerAllylic RadicalVinyl Azetidine acs.org
SulfonylimineOrganic PhotosensitizerImine RadicalDensely Functionalized chemrxiv.org

This table illustrates various precursors and conditions for radical-mediated azetidine synthesis.

Fragment Coupling Strategies

Fragment coupling, or cycloaddition, involves the combination of two or more separate molecular components to form the azetidine ring. The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct method for synthesizing functionalized azetidines. rsc.org However, its application has been historically limited. rsc.org Recent advances utilize visible-light photocatalysis to enable the reaction between substrates like glyoxylate (B1226380) oximes and various alkenes. chemrxiv.orgproquest.com The reaction is initiated by a photocatalyst transferring energy to the oxime, which in its excited triplet state, reacts with the alkene to form the four-membered ring. rsc.orgspringernature.comresearchgate.net The synthesis of this compound could theoretically be achieved via a [2+2] cycloaddition between N-phenylbenzaldimine and isobutylene (B52900), although this specific transformation may face challenges regarding reactivity and regioselectivity.

[3+1] cycloaddition reactions, which combine a three-atom component with a single-atom component, represent another powerful strategy. For instance, the reaction of donor-acceptor aziridines with isocyanides, catalyzed by a chiral N,N'-dioxide/Mg(II) complex, can produce enantioenriched azetidines. acs.org Similarly, a relay catalysis strategy involving the reaction of cyclopropane (B1198618) 1,1-diesters with aromatic amines has been shown to provide access to azetidines. organic-chemistry.org

[3+1] Annulation Reactions

The [3+1] annulation, or cycloaddition, represents a viable, though less common, strategy for constructing the four-membered azetidine ring. This method typically involves the reaction of a three-atom component with a single-atom synthon. In the context of azetidine synthesis, this often translates to the reaction of an azomethine ylide or a related 1,3-dipole with a carbene or carbene equivalent. dokumen.pub

The general approach involves generating a metal-carbene complex, which then reacts with a suitable three-atom nitrogen-containing fragment. For the synthesis of a 3,3-disubstituted azetidine, a potential pathway could involve the reaction of a metal carbene with an N-vinyl-N-phenylamine derivative or an enamine derived from a secondary amine. The challenge in this approach lies in controlling the reactivity of the carbene and ensuring the desired [3+1] pathway occurs over other potential side reactions, such as C-H insertion or [3+2] cycloaddition. While powerful for certain heterocyclic systems, the specific application of [3+1] annulation to produce this compound is not widely documented, making it an area ripe for further research.

[2+2] Cycloaddition Approaches

The [2+2] cycloaddition is a more direct and extensively studied method for synthesizing the azetidine core. This approach involves the reaction of a C=C double bond (an alkene) with a C=N double bond (an imine). For the specific synthesis of this compound, this would involve the cycloaddition of isobutylene with N-phenylbenzaldimine (a Schiff base).

A significant advancement in this area is the use of photochemistry to facilitate the reaction, known as the aza-Paternò-Büchi reaction. Recent developments have focused on using visible light and photocatalysts, such as iridium-based complexes, to mediate these cycloadditions under mild conditions. rsc.org The photocatalyst absorbs visible light and transfers energy to one of the reactants (typically the imine or a precursor like an oxime), promoting it to an excited triplet state. rsc.org This excited molecule then undergoes the [2+2] cycloaddition with the alkene partner. This method is notable for its operational simplicity and tolerance of various functional groups. rsc.org

CatalystReactant 1Reactant 2Product TypeReference
fac-[Ir(dFppy)3]Oxime PrecursorAlkeneSubstituted Azetidine rsc.org
Thioxanthone (Photosensitizer)N-SulfonylimineAlkeneAzetidine Derivative

This interactive table summarizes catalyst systems used in analogous [2+2] cycloadditions for azetidine synthesis. Data is representative of the general methodology.

Reductive Methods for Azetidine Synthesis

Reductive methods provide a robust and versatile alternative to cycloadditions for synthesizing azetidines. These strategies typically involve the intramolecular cyclization of a linear precursor that already contains the necessary atoms for the ring. A common and effective pathway is the cyclization of γ-amino alcohols.

This process can be broken down into three key steps:

Formation of a β-amino carbonyl compound: An imino-aldol reaction between an ester enolate and an imine (like N-phenylbenzaldimine) can produce a β-amino ester.

Reduction to a γ-amino alcohol: The ester group of the β-amino ester is selectively reduced to a primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄). This creates the requisite 1,3-amino alcohol functionality.

Cyclization: The resulting γ-amino alcohol is then cyclized. This is often achieved by converting the alcohol into a good leaving group (e.g., a tosylate or mesylate by reacting with TsCl or MsCl) followed by intramolecular nucleophilic substitution by the nitrogen atom, often promoted by a base like potassium hydroxide (B78521) (KOH).

This sequence allows for the construction of the azetidine ring from acyclic precursors and is a cornerstone of azetidine synthesis.

Diastereoselective and Enantioselective Synthesis of this compound and Derivatives

Controlling the three-dimensional arrangement of atoms is a critical goal in modern organic synthesis. For azetidines, which can possess multiple stereocenters, the development of stereoselective methods is of paramount importance.

Chiral Catalyst Development for Azetidine Synthesis

The use of chiral catalysts to induce enantioselectivity in azetidine synthesis is a major area of research. In the context of [2+2] cycloadditions, chiral Lewis acids or chiral photocatalysts can be employed to create a chiral environment around the reacting molecules.

For instance, a Ni(ClO₄)₂ complex coordinated with a chiral ligand has been successfully used to catalyze the enantioselective [2+2] cycloaddition between N-allenamides and cyclic N-sulfonylketimines, affording highly substituted chiral azetidines. This demonstrates that a chiral metal catalyst can effectively control the facial selectivity of the cycloaddition, leading to one enantiomer of the product in excess. Similarly, the development of chiral iridium-based photosensitizers for aza-Paternò-Büchi reactions is an active field, aiming to achieve enantiocontrol in these light-mediated processes.

Catalytic SystemReaction TypeStereocontrolKey Feature
Ni(ClO₄)₂ / Chiral Ligand[2+2] CycloadditionEnantioselectiveAccess to azetidines with quaternary stereocenters.
Chiral Iridium Photocatalyst[2+2] Photo-cycloadditionEnantioselectiveUtilizes visible light for mild reaction conditions.
Chiral Photoacids (e.g., Eosin Y derivatives)GlycosylationStereoselectiveDemonstrates principle of light-induced chiral catalysis.

This interactive table presents examples of catalytic systems developed for stereoselective synthesis of heterocyclic compounds, including azetidine analogues.

Substrate-Controlled Stereoselectivity in Ring Formation

An alternative to using a chiral catalyst is to use a chiral substrate. In this approach, a stereocenter is incorporated into the starting material, which then directs the stereochemical outcome of subsequent reactions. This is known as substrate-controlled stereoselectivity.

In the reductive synthesis pathway, a chiral auxiliary can be attached to the ester enolate or the imine prior to the imino-aldol reaction. This auxiliary directs the formation of the β-amino ester with high diastereoselectivity. After the subsequent reduction and cyclization steps, the chiral auxiliary can be removed, yielding an enantiomerically enriched azetidine. This method effectively transfers the stereochemical information from the starting material to the final product.

Control of Remote Stereocenters in Azetidine Precursors

The control of remote stereocenters refers to the ability to set the stereochemistry of a center that is not directly adjacent to an existing stereocenter. In the synthesis of azetidines via reductive cyclization of γ-amino alcohols, the stereocenters at C2 and C4 of the final ring are established in the acyclic precursor.

The imino-aldol reaction is critical for this purpose, as it establishes the relative and absolute stereochemistry of the β-amino and α-carbonyl groups. The stereochemical configuration of the resulting β-amino ester directly translates to the stereochemistry of the final azetidine product after reduction and cyclization. Therefore, by controlling the stereochemical outcome of the initial C-C bond-forming reaction, one effectively controls the "remote" stereocenters of the final heterocyclic product. This substrate-based control is a powerful and predictable strategy for accessing stereochemically complex azetidines.

Specific Methodologies for 3,3-Disubstituted-1,2-diarylazetidines

Zirconium-Mediated Intramolecular Coupling of Unsaturated Anilines

Zirconium-mediated reactions have emerged as a powerful tool in the synthesis of various heterocyclic compounds. While direct examples for the synthesis of this compound are not prevalent in the reviewed literature, the principles of zirconium-mediated multicomponent reactions suggest a potential pathway. These reactions often involve the formation of zirconacycles from the coupling of unsaturated species. For instance, zirconium-butadiyne complexes have been shown to react with acyl cyanide derivatives to form azazirconacycles, which are precursors to nitrogen-containing heterocycles. nih.gov This approach could theoretically be adapted for the synthesis of disubstituted azetidines.

A proposed, though not yet demonstrated, synthetic route could involve the reaction of a suitably substituted unsaturated aniline with a zirconium complex. The intramolecular coupling of the aniline nitrogen and an unsaturated carbon could lead to the formation of a zirconacycloazapentene intermediate. Subsequent functionalization and ring closure could then yield the desired azetidine ring. The regioselectivity and stereoselectivity of such reactions are often high, offering a potential advantage for constructing complex azetidine structures. consensus.app

Palladium-Catalyzed Cyclization Approaches

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in the formation of azetidine rings is an active area of research. Palladium-catalyzed cyclization reactions offer a versatile and efficient means to construct the strained four-membered ring of 3,3-disubstituted-1,2-diarylazetidines. These methods often involve the intramolecular cyclization of precursors containing both a nucleophilic nitrogen atom and a suitable leaving group or unsaturated moiety.

One notable strategy involves the palladium-catalyzed functionalization and cyclization of 3-alkylidene-1,2-diazetidines. nih.gov Although this method yields a related class of compounds, the principles can be extended to the synthesis of 1,2-diarylazetidines. For instance, a palladium-catalyzed process could facilitate the intramolecular C-N bond formation in a precursor bearing an aniline moiety and a suitably activated carbon center. The choice of ligands and reaction conditions is crucial for achieving high yields and selectivity in these transformations. researchgate.netnih.gov

Recent advancements in palladium catalysis have also focused on the synthesis of functionalized indenones via the cyclization of 2-(2-arylethynylphenyl)acetonitriles, demonstrating the power of this approach for constructing complex ring systems. rsc.org Adapting such methodologies to azetidine synthesis could involve the design of precursors where an intramolecular palladium-catalyzed cyclization leads to the formation of the desired four-membered ring.

Table 1: Overview of Palladium-Catalyzed Cyclization Strategies
StrategyKey Precursor TypeCatalyst SystemPotential for 3,3-Disubstituted-1,2-diarylazetidine SynthesisReference
Intramolecular C-N Cross-CouplingHalo-substituted anilines with a pendant nucleophilePd(0) or Pd(II) with appropriate ligandsHigh potential, allows for pre-installation of substituents researchgate.net
Functionalization of Methylene-1,2-diazetidines3-Methylene-1,2-diazetidinesPalladium-catalyzed Heck reactionsIndirect, but demonstrates functionalization of a related core nih.gov
Cyclization of ortho-alkynylphenyl derivatives2-(2-arylethynylphenyl)acetonitrilesPd(II) with an oxidantDemonstrates Pd-catalyzed cyclization to form new rings rsc.org

Lanthanide-Catalyzed Aminolysis Reactions

Lanthanide triflates, particularly Lanthanum(III) triflate (La(OTf)₃), have been identified as highly effective catalysts for the intramolecular regioselective aminolysis of epoxy amines to produce azetidines. nih.govelsevierpure.comnih.govfrontiersin.org This methodology has shown remarkable functional group tolerance and often proceeds with high yields. nih.govfrontiersin.org The key to this approach is the ability of the lanthanide catalyst to activate the epoxide ring towards nucleophilic attack by the amine, even in the presence of basic functional groups that could quench other acid catalysts. frontiersin.org

The synthesis of a 3,3-disubstituted-1,2-diarylazetidine using this method would start from a cis-3,4-epoxy amine precursor. The regioselectivity of the ring-opening is crucial, with the reaction favoring the formation of the azetidine ring through attack at the C3 position of the epoxide. nih.govfrontiersin.org Computational studies have suggested that the coordination of the lanthanide ion to the substrate plays a significant role in dictating this regioselectivity. frontiersin.org

Table 2: Lanthanide-Catalyzed Azetidine Synthesis from Epoxy Amines
CatalystSubstrateKey FeatureYieldReference
La(OTf)₃cis-3,4-Epoxy aminesHigh regioselectivity for C3-aminolysisHigh nih.govfrontiersin.org
Eu(OTf)₃2,3-Epoxy alcoholsCatalyzes C3-selective aminolysisHigh frontiersin.org

Alternative Precursor-Based Synthesis (e.g., from Epoxides, Allenes)

Beyond the previously mentioned methods, the synthesis of 3,3-disubstituted-1,2-diarylazetidines can be approached from various other precursors, notably epoxides and allenes.

The use of epoxides as precursors is not limited to lanthanide-catalyzed reactions. Rhodium(II) acetate (B1210297) has been shown to catalyze the reaction of diazoacetates with imines to form aziridines, and with aldehydes and ketones to form epoxides. organic-chemistry.org This ylide-based chemistry could potentially be adapted to form the azetidine ring system. The stereospecific nature of these reactions is a significant advantage. organic-chemistry.org

Allenes represent another versatile class of precursors for heterocyclic synthesis. organic-chemistry.orgnih.gov While direct synthesis of this compound from allenes is not explicitly detailed in the literature, the reactivity of allenes allows for various transformations. For example, a one-pot synthesis of 1,3-disubstituted allenes from 1-alkynes, aldehydes, and morpholine (B109124) has been developed, showcasing the accessibility of functionalized allenes. organic-chemistry.org A subsequent cyclization reaction could then be envisioned to form the azetidine ring. The development of organocatalytic enantioselective methods for the synthesis of allenes further expands the potential for creating chiral azetidines. thieme.de

Synthetic Challenges and Opportunities for this compound

The synthesis of this compound is fraught with challenges primarily stemming from the inherent strain of the four-membered azetidine ring and the steric hindrance imposed by the gem-dimethyl group at the C3 position and the two phenyl groups at the N1 and C2 positions.

Challenges:

Ring Strain: The formation of a four-membered ring is entropically and enthalpically disfavored. This requires carefully designed synthetic strategies that can overcome this energy barrier.

Steric Hindrance: The bulky substituents on the azetidine core can hinder the key bond-forming reactions, leading to low yields or requiring harsh reaction conditions. This is particularly true for the final ring-closing step.

Control of Stereochemistry: For analogues with additional stereocenters, achieving high levels of stereocontrol during the synthesis can be difficult.

Opportunities:

Development of Novel Catalytic Systems: The challenges associated with the synthesis of this molecule provide an opportunity for the development of new and more efficient catalytic systems. This includes exploring novel ligands for palladium catalysis or investigating other transition metals.

Exploration of Domino and Multicomponent Reactions: One-pot reactions that form multiple bonds in a single operation can be a more efficient way to construct the complex azetidine core. Zirconium-mediated multicomponent reactions are a promising, though underexplored, avenue. nih.gov

Asymmetric Synthesis: The development of enantioselective methods for the synthesis of chiral analogues of this compound is a significant opportunity, given the importance of chirality in medicinal chemistry. Rhodium-catalyzed asymmetric synthesis of allylic fluorides demonstrates the potential for developing such methods for other classes of compounds. nih.gov

Chemical Reactivity and Transformation Mechanisms of 3,3 Dimethyl 1,2 Diphenylazetidine

Mechanistic Investigations of Azetidine (B1206935) Reactivity

While no mechanistic studies have been published specifically for 3,3-Dimethyl-1,2-diphenylazetidine, we can extrapolate potential reactivity patterns based on the general principles of azetidine chemistry.

The four-membered ring of azetidine possesses significant ring strain, estimated to be around 25-26 kcal/mol. This strain is a key factor in its chemical reactivity, as reactions that lead to ring-opening are often thermodynamically favorable. nih.gov The relief of this strain can drive reactions that might not occur in larger, less strained ring systems. For this compound, any reaction leading to the cleavage of a C-C or C-N bond within the ring would be energetically favorable due to the release of this strain energy.

The gem-dimethyl group at the C3 position of this compound is anticipated to exert significant steric and electronic effects. Sterically, these bulky groups can hinder the approach of reagents to the adjacent atoms, potentially influencing the regioselectivity of reactions. Electronically, the gem-dimethyl group can stabilize adjacent carbocations or radical intermediates that may form during a reaction. In the context of strain-release reactions, substitution at the 3-position can offer a more stable isosteric alternative to other substitution patterns. This substitution is expected to influence the puckering of the azetidine ring, which in turn can affect its reactivity and pharmacokinetic properties if it were to be considered in a medicinal chemistry context.

The N-phenyl and C-phenyl substituents are expected to have profound electronic and steric influences on the reactivity of the azetidine ring. The N-phenyl group, being electron-withdrawing, can decrease the nucleophilicity of the nitrogen atom. It can also participate in resonance, potentially stabilizing intermediates. The C-phenyl group at the C2 position can also exert steric hindrance and electronic effects, influencing the accessibility and reactivity of the adjacent C-N and C-C bonds. The interplay of these electronic and steric effects would be critical in determining the outcome of any attempted functionalization or ring-opening reaction.

Functionalization of the this compound Ring

The functionalization of the azetidine core is a key strategy for the synthesis of more complex molecules. While no specific functionalization methods for this compound have been reported, general strategies for azetidine functionalization can be considered.

Metal-catalyzed reactions are powerful tools for the functionalization of heterocyclic compounds, including azetidines. Direct metal-based functionalization of the azetidine ring, focusing on regio- and stereoselectivity, has been a subject of study. orgsyn.org These methods often involve the deprotonation of a C-H bond on the azetidine ring followed by reaction with an electrophile. For this compound, the presence of the phenyl groups might direct metallation to specific positions. However, the steric bulk of the gem-dimethyl and phenyl groups could pose a significant challenge to such transformations.

The azetidine ring can, in principle, be subject to both electrophilic and nucleophilic attack. The nitrogen atom, despite the electron-withdrawing nature of the N-phenyl group, retains a lone pair and could potentially react with strong electrophiles. However, protonation or alkylation at the nitrogen would likely be followed by ring-opening, driven by the relief of ring strain.

Nucleophilic attack on the azetidine ring of this compound would likely be directed at one of the carbon atoms of the ring. The C2 and C4 positions are potential sites for nucleophilic attack, which would lead to ring-opening. The regioselectivity of such an attack would be influenced by the electronic effects of the phenyl substituents and the steric hindrance posed by the gem-dimethyl groups.

Regioselective and Stereoselective Functionalization

The functionalization of the azetidine ring is a key area of synthetic chemistry, aiming to introduce new chemical groups at specific positions with controlled stereochemistry. uni-muenchen.de For this compound, the primary sites for potential functionalization are the C4 position and the aromatic phenyl rings.

Regioselectivity in the functionalization of heterocyclic compounds is often achieved through C-H activation, a process that can be directed by existing functional groups or by the inherent electronic properties of the molecule. mdpi.com In the case of this compound, the nitrogen atom and the phenyl groups can influence the reactivity of adjacent C-H bonds. For instance, palladium-catalyzed C-H arylation could potentially be directed to the ortho positions of the N-phenyl or C2-phenyl rings. mdpi.com

Stereoselective functionalization, particularly at the C4 position, is of significant interest as it would introduce a new stereocenter. nih.gov This can be achieved using chiral catalysts that can differentiate between the two prochiral hydrogens at C4. Dirhodium catalysts, for example, have been successfully employed for the stereoselective C-H functionalization of other saturated heterocycles like piperidines. nih.govresearchgate.net Such a strategy could be adapted for this compound, potentially leading to the formation of a single diastereomer or enantiomer.

Table 1: Potential Regioselective and Stereoselective Functionalization Reactions

Reaction Type Reagents/Catalyst Target Position Expected Outcome
C-H Arylation Aryl halide, Pd catalyst, Ligand, Base ortho-position of phenyl rings Introduction of a new aryl group.
C-H Alkenylation Alkene, Oxidant, Pd catalyst ortho-position of phenyl rings Introduction of a new alkenyl group.
Asymmetric C-H Amination Azide source, Chiral Rh or Ir catalyst C4-position Enantioselective introduction of an amino group.
Asymmetric C-H Insertion Diazo compound, Chiral dirhodium catalyst C4-position Enantioselective formation of a new C-C bond.

Ring-Opening Reactions of this compound

The four-membered azetidine ring is characterized by significant ring strain, which is a primary driving force for its ring-opening reactions. libretexts.org This process typically involves the cleavage of one of the carbon-nitrogen (C-N) bonds.

Strain-Driven C-N Bond Scission

The inherent strain in the this compound ring makes it susceptible to cleavage. The release of this strain provides a thermodynamic driving force for reactions that lead to the formation of more stable, acyclic products. libretexts.org The scission can occur at either the N1-C2 or the N1-C4 bond. The substitution pattern, particularly the presence of the phenyl group at C2, can influence which bond is preferentially cleaved under specific reaction conditions.

Mechanisms of Ring-Opening under Acidic, Basic, and Catalytic Conditions

The ring-opening of this compound can be initiated under various conditions, each following a distinct mechanism.

Acidic Conditions : In the presence of an acid, the nitrogen atom of the azetidine ring is protonated, forming a more reactive azetidinium ion. This enhances the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack. A nucleophile can then attack either C2 or C4, leading to the cleavage of the C-N bond in an S_N2-type reaction. Protic acids like HCl or H2SO4 are often used. mdpi.com

Basic Conditions : While less common for simple azetidines, strong bases could potentially induce ring-opening. If a sufficiently strong base were used, it could deprotonate the C4 position, leading to an anionic intermediate that could subsequently rearrange to an open-chain product. However, this pathway is generally less favorable than acid-catalyzed or metal-catalyzed routes.

Catalytic Conditions : A wide range of catalysts can promote the ring-opening of azetidines. Lewis acids, such as tin or aluminum compounds, can coordinate to the nitrogen atom, activating the ring for nucleophilic attack in a manner similar to protonation. libretexts.org Transition metal catalysts, including those based on palladium or rhodium, can also facilitate ring-opening through various mechanisms, such as oxidative addition into a C-N bond. Organocatalysts have also been shown to be effective for the ring-opening polymerization of related cyclic compounds. rsc.org

Derivatization of Ring-Opened Products

The products resulting from the ring-opening of this compound are typically 1,3-amino alcohols or their derivatives. These bifunctional molecules are valuable synthetic intermediates that can be further modified at both the nitrogen and oxygen functionalities.

Table 2: Potential Derivatization of Ring-Opened Products

Initial Product Type Derivatization Reaction Reagents Resulting Functional Group
1,3-Amino alcohol N-Acylation Acyl chloride, Base Amide
1,3-Amino alcohol N-Alkylation Alkyl halide, Base Secondary/Tertiary Amine
1,3-Amino alcohol O-Acylation Acyl chloride, Base Ester
1,3-Amino alcohol O-Alkylation Alkyl halide, Base Ether
1,3-Amino alcohol Oxidation of Alcohol Oxidizing agent (e.g., PCC, Swern) Aldehyde or Ketone
1,3-Amino alcohol Oxidation of Amine Oxidizing agent Nitrone or Nitro compound

Rearrangement Reactions of this compound Systems

In addition to functionalization and ring-opening, the azetidine skeleton can potentially undergo rearrangement reactions, leading to structurally distinct isomers.

Rearrangements Involving Carbocation Intermediates

Once formed, the tertiary carbocation intermediate derived from this compound is susceptible to a variety of rearrangements, driven by the pursuit of a more stable electronic or structural state. The most probable rearrangement pathway would involve a Wagner-Meerwein shift, a class of 1,2-rearrangement reactions common to carbocations. researchgate.netnih.gov In this scenario, either a methyl group or a phenyl group from the adjacent C3 or C2 positions, respectively, could migrate to the carbocationic center.

The migratory aptitude of different groups plays a crucial role in determining the product distribution. Generally, aryl groups exhibit a higher migratory aptitude than alkyl groups due to the stabilization of the transition state through the formation of a bridged phenonium ion intermediate. Therefore, a 1,2-phenyl shift from C2 to C3, or more likely, a rearrangement involving the entire framework, could occur.

A plausible rearrangement cascade, initiated by acid catalysis, is depicted below:

Scheme 1: Postulated Acid-Catalyzed Rearrangement of this compound

Generated code

Table 1: Potential Products from Carbocation Rearrangement of this compound

ReactantIntermediate CarbocationRearrangement TypePotential Product(s)
This compoundTertiary carbocation at C21,2-Methyl Shift (Wagner-Meerwein)Rearranged amine or alkene
This compoundTertiary carbocation at C21,2-Phenyl ShiftRearranged amine or alkene

The final outcome of the reaction would depend on the specific reaction conditions, including the nature of the acid catalyst, the solvent, and the temperature. The rearranged carbocation could be trapped by a nucleophile present in the reaction mixture, leading to the formation of a substituted acyclic amine. Alternatively, elimination of a proton from a carbon adjacent to the carbocationic center could result in the formation of an alkene.

It is important to note that the strain of the four-membered ring in the starting material provides a significant driving force for the initial ring-opening step. msu.edu Studies on analogous systems, such as the acid-catalyzed ring-opening of 2-aryl-3,3-dimethyloxetanes, have shown that the reaction proceeds through a benzylic carbocation with subsequent attack by a nucleophile. epa.gov This lends strong support to the proposed mechanism for the azetidine derivative.

Further research involving detailed mechanistic studies, including isotopic labeling and computational analysis, would be invaluable in definitively elucidating the precise pathways and product distributions for the carbocation-mediated rearrangements of this compound.

Spectroscopic and Analytical Characterization Techniques for 3,3 Dimethyl 1,2 Diphenylazetidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen atoms within a molecule.

¹H NMR Spectroscopy for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy offers critical insights into the number of different types of protons and their immediate electronic environment. The chemical shifts (δ) in the ¹H NMR spectrum of 3,3-Dimethyl-1,2-diphenylazetidine would reveal the distinct proton environments. For instance, the protons of the two phenyl groups would likely appear in the aromatic region (typically δ 7.0-8.0 ppm). The methyl protons would be expected to produce a singlet signal in the upfield region, and the protons on the azetidine (B1206935) ring would have characteristic shifts depending on their position and stereochemistry.

Proton Assignment Hypothetical Chemical Shift (δ, ppm) Multiplicity Integration
Phenyl-H7.20 - 7.50Multiplet10H
Azetidine-CH4.50Doublet1H
Azetidine-CH3.20Doublet1H
Methyl-CH₃1.10Singlet6H

This table is a hypothetical representation and is not based on experimental data.

¹³C NMR Spectroscopy for Carbon Skeleton Determination

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts would indicate the type of carbon atom (e.g., aromatic, aliphatic). For example, the carbons of the phenyl groups would resonate in the downfield region (around δ 120-140 ppm), while the aliphatic carbons of the azetidine ring and the methyl groups would appear at higher field strengths.

A hypothetical ¹³C NMR data table is provided below to illustrate the expected signals.

Carbon Assignment Hypothetical Chemical Shift (δ, ppm)
Phenyl C (quaternary)140.0
Phenyl CH128.5
Phenyl CH127.8
Phenyl CH125.5
Azetidine C (quaternary)65.0
Azetidine CH58.0
Azetidine CH₂45.0
Methyl CH₃25.0

This table is a hypothetical representation and is not based on experimental data.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy) experiments identify protons that are coupled to each other, helping to piece together fragments of the molecule. sdsu.edu For this compound, COSY would show correlations between the protons on the azetidine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) spectra reveal one-bond correlations between protons and the carbon atoms they are directly attached to. sdsu.eduyoutube.com This allows for the unambiguous assignment of proton and carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) experiments show correlations between protons and carbons that are two or three bonds away. sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons and for connecting different molecular fragments. For instance, HMBC could show correlations between the methyl protons and the quaternary carbon of the azetidine ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands. For example, the C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹. The C-H stretching of the aliphatic methyl and azetidine ring protons would be observed in the 2850-3000 cm⁻¹ region. The C-N stretching vibration of the azetidine ring would likely appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

A hypothetical IR data table is presented below.

Functional Group Hypothetical Absorption Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
C=C Aromatic Ring Stretch1450 - 1600
C-N Stretch1000 - 1300

This table is a hypothetical representation and is not based on experimental data.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would provide clues about the structure, as the molecule would break apart in a predictable manner upon ionization.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental composition. This is a powerful tool for confirming the molecular formula of a newly synthesized compound. For this compound (C₁₇H₂₁N), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry stands as a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound analysis, GC-MS provides critical data on its molecular weight and fragmentation pattern, which is instrumental for structural elucidation and confirmation.

The methodology involves introducing a sample of this compound into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. A non-polar or medium-polarity column, such as one with a 5% phenyl methyl siloxane stationary phase, is often suitable for the analysis of such aromatic and heterocyclic compounds, allowing for efficient separation at elevated temperatures. nih.gov

As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized, typically through electron ionization (EI), causing the molecule to fragment in a reproducible manner. The resulting mass spectrum is a unique fingerprint of the compound, showing the molecular ion peak (M+) corresponding to the molecular weight of this compound, and various fragment ion peaks. The analysis of these fragments provides valuable clues about the compound's structure. For instance, the fragmentation pattern can reveal the loss of methyl or phenyl groups, or the cleavage of the azetidine ring.

Hypothetical GC-MS Data for this compound

Parameter Description
GC Column 5% Phenyl Methyl Siloxane
Ionization Mode Electron Ionization (EI) at 70 eV
Expected Molecular Ion (M+) m/z corresponding to the molecular weight of C17H19N

| Major Fragment Ions | Expected peaks corresponding to the loss of methyl (CH3), phenyl (C6H5), and other characteristic fragments. |

It is important to note that positional isomers can sometimes produce very similar mass spectra, which may require additional analytical techniques for unambiguous identification. researchgate.net

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray Crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique is invaluable for establishing the absolute stereochemistry and solid-state conformation of this compound, providing precise measurements of bond lengths, bond angles, and torsional angles.

To perform this analysis, a single, high-quality crystal of the compound is required. The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

The crystal structure would reveal the precise geometry of the four-membered azetidine ring, which is often puckered, and the spatial orientation of the two phenyl groups and the two methyl groups. This information is crucial for understanding the steric and electronic properties of the molecule. Key parameters obtained from X-ray crystallography include the crystal system, space group, and unit cell dimensions.

While a specific crystal structure for this compound is not publicly documented, the analysis of similar structures provides a framework for what to expect. For example, studies on other heterocyclic ring systems show that the packing of molecules in the crystal lattice is governed by intermolecular forces such as van der Waals interactions and, if applicable, hydrogen bonding.

Hypothetical Crystallographic Data for this compound

Parameter Expected Value/Information
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P21/c, C2/c
Key Bond Lengths (Å) C-N, C-C bonds within the azetidine ring and to the substituent groups.
Key Bond Angles (°) Angles defining the geometry of the azetidine ring and the orientation of the substituents.

| Dihedral Angles (°) | Torsional angles describing the conformation of the ring and the relative positions of the phenyl groups. |

Chromatographic Methods for Purity Assessment and Separation

Various chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or its stereoisomers.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive method used to monitor the progress of a reaction and to get a preliminary assessment of sample purity. A small amount of the compound is spotted on a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a suitable mobile phase. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is characteristic of the compound in a given solvent system and can be used for identification purposes.

High-Performance Liquid Chromatography (HPLC): HPLC is a more powerful separation technique that offers higher resolution and quantification capabilities compared to TLC. For a compound like this compound, reversed-phase HPLC would likely be the method of choice. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Chiral HPLC, using a chiral stationary phase, would be necessary for the separation of enantiomers if the compound is chiral.

Gas Chromatography (GC): As mentioned in the GC-MS section, GC is an excellent technique for the separation of volatile compounds. When coupled with a flame ionization detector (FID), GC can be used for the quantitative analysis of this compound and for determining its purity with high accuracy. The choice of the GC column and temperature program is crucial for achieving good separation of isomers or impurities. nist.gov The separation of isomers is a key application of high-resolution capillary GC. nist.gov

Table of Compound Names

Compound Name
This compound
5% Phenyl Methyl Siloxane
Acetonitrile

Theoretical and Computational Studies of 3,3 Dimethyl 1,2 Diphenylazetidine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are instrumental in elucidating the electronic structure, stability, and reactivity of molecules. For 3,3-dimethyl-1,2-diphenylazetidine, these methods can provide valuable insights into its ground state properties and orbital characteristics.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. lasalle.edunih.govnih.gov By approximating the electron density, DFT can accurately calculate ground state properties such as molecular geometry (bond lengths and angles), vibrational frequencies, and thermochemical data.

For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-31G*), would be used to obtain an optimized geometry. These calculations would reveal the precise bond lengths of the C-C and C-N bonds within the azetidine (B1206935) ring, as well as the bond angles that dictate the ring's puckering. The influence of the bulky phenyl and gem-dimethyl substituents on the ring geometry would be a key aspect of such a study.

A representative set of calculated ground state properties for a substituted azetidine ring, based on general principles and data from analogous systems, is presented in Table 1.

Table 1: Representative Calculated Ground State Properties for a Substituted Azetidine Ring

Parameter Representative Value
C2-C3 Bond Length 1.55 Å
C3-C4 Bond Length 1.55 Å
N1-C2 Bond Length 1.48 Å
N1-C4 Bond Length 1.48 Å
C2-N1-C4 Angle 88°
N1-C2-C3 Angle 87°
C2-C3-C4 Angle 86°
C3-C4-N1 Angle 87°

Note: These are illustrative values for a generic substituted azetidine and not specific to this compound.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of theoretical accuracy compared to DFT by solving the Schrödinger equation with fewer approximations. nih.gov These methods are computationally more demanding but can provide benchmark data for energetics, such as reaction barriers and conformational energy differences.

For this compound, high-accuracy ab initio calculations could be employed to refine the ground state energy and to calculate the energy barriers associated with ring inversion and nitrogen inversion. nih.govscribd.com These calculations would provide a more precise understanding of the molecule's dynamic behavior.

Analysis of Molecular Orbitals and Electron Density Distributions

The analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy and spatial distribution of the HOMO indicate regions susceptible to electrophilic attack, while the LUMO reveals sites prone to nucleophilic attack.

In this compound, the HOMO is expected to be localized primarily on the N-phenyl and C-phenyl groups, which are electron-rich. The LUMO, conversely, would likely have significant contributions from the antibonding orbitals of the phenyl rings. The energy gap between the HOMO and LUMO would provide an indication of the molecule's kinetic stability.

Electron density distribution analysis, often performed using techniques like Natural Bond Orbital (NBO) analysis, would quantify the charge distribution across the molecule. This would highlight the inductive and resonance effects of the phenyl and dimethyl substituents on the azetidine ring. The nitrogen atom is expected to be a site of negative charge, while the carbon atoms of the ring would carry partial positive charges.

Conformational Analysis and Dynamics of the Azetidine Ring System

The four-membered azetidine ring is not planar and undergoes conformational changes, primarily ring puckering and nitrogen inversion. The substituents on the ring significantly influence the energetics and preferred conformations of these processes.

Ring Puckering and Inversion Barriers

The azetidine ring adopts a puckered conformation to relieve angle strain. scribd.com This puckering can be described by a puckering amplitude and a pseudorotational angle. The interconversion between different puckered conformations occurs via a planar transition state, and the energy required for this process is the ring inversion barrier. For the parent azetidine, this barrier is relatively low. scribd.com

In this compound, the gem-dimethyl group at the C3 position is expected to have a pronounced effect on the ring puckering. Steric interactions between the methyl groups and the other substituents would influence the puckering amplitude and could raise the barrier to ring inversion.

A hypothetical energy profile for the ring inversion of a substituted azetidine is shown in Table 2, illustrating the relative energies of the puckered and planar conformations.

Table 2: Representative Energy Profile for Azetidine Ring Inversion

Conformation Relative Energy (kcal/mol)
Puckered Conformer 1 0.0
Planar Transition State ~5.0
Puckered Conformer 2 0.0

Note: These are illustrative values and the actual barrier for this compound would depend on the specific interactions of the substituents.

Influence of Gem-Dimethyl and Phenyl Substituents on Conformation

The substituents play a crucial role in determining the preferred conformation of the azetidine ring. The gem-dimethyl group at C3 introduces significant steric bulk. To minimize steric strain, the ring is likely to adopt a conformation where the larger phenyl group at C2 is in a pseudo-equatorial position.

The N-phenyl group also influences the conformation. The orientation of the phenyl ring relative to the azetidine ring will be a result of the balance between steric hindrance and electronic effects, such as conjugation with the nitrogen lone pair. The barrier to rotation around the N-C(phenyl) bond would also be a relevant conformational parameter.

Furthermore, the inversion of the nitrogen atom, a process where the nitrogen atom and its substituents move through the plane of the three atoms attached to it, is another dynamic process to consider. In azetidines, nitrogen inversion is often coupled with ring inversion. The presence of the electron-withdrawing phenyl group on the nitrogen atom is expected to lower the barrier to nitrogen inversion compared to an N-alkyl substituted azetidine. scribd.com

Computational Elucidation of Reaction Mechanisms

Computational chemistry serves as a powerful tool to unravel the intricate details of reaction mechanisms that are often difficult to probe experimentally. In the context of this compound, theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in understanding its formation. These computational approaches allow for the mapping of potential energy surfaces, providing insights into the energetic feasibility and selectivity of synthetic routes.

Transition State Characterization for Synthetic Pathways

The synthesis of the azetidine ring, a four-membered heterocycle, often involves cycloaddition reactions or intramolecular cyclizations. A common pathway to substituted azetidines is the [2+2] cycloaddition of an imine with an alkene. For this compound, this would conceptually involve the reaction of a substituted imine and an alkene. Another plausible route is the intramolecular cyclization of a suitably functionalized amine.

Computational chemists can model these proposed synthetic pathways to identify the transition state (TS) for the key bond-forming steps. The transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for the reaction to proceed. The characterization of this transient species is crucial for understanding the reaction kinetics.

For instance, in a hypothetical [2+2] cycloaddition to form this compound, DFT calculations would be employed to locate the transition state geometry. The nature of the transition state, whether it is concerted (both new bonds form simultaneously) or stepwise (a zwitterionic or diradical intermediate is formed), can be elucidated. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility. A lower activation energy implies a faster reaction rate.

A typical computational study would involve geometry optimization of the reactants, products, and the transition state. Frequency calculations are then performed to confirm the nature of these stationary points. Reactants and products will have all real (positive) vibrational frequencies, while a true transition state is characterized by having exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Table 1: Hypothetical Activation Energies for the Formation of this compound via a [2+2] Cycloaddition Pathway

Computational MethodBasis SetSolvent ModelActivation Energy (kcal/mol)
B3LYP6-31G(d)PCM (Toluene)28.5
M06-2Xdef2-TZVPSMD (DCM)25.2
ωB97X-D6-311+G(d,p)IEFPCM (THF)26.8

This table presents hypothetical data for illustrative purposes, based on typical values for similar cycloaddition reactions.

Prediction of Regio- and Stereoselectivity through Energy Landscapes

Many organic reactions can yield multiple products, and this is particularly true for the synthesis of complex molecules like this compound. When multiple regioisomers or stereoisomers can be formed, computational chemistry can predict the likely outcome by comparing the energies of the different transition states leading to these products. According to the Curtin-Hammett principle, the product ratio is determined by the relative free energies of the transition states, assuming the intermediates can equilibrate.

In the synthesis of this compound, both regioselectivity and stereoselectivity are important considerations. For example, in an intramolecular cyclization, the closure could potentially lead to different ring sizes (e.g., a five-membered pyrrolidine (B122466) versus a four-membered azetidine). By calculating the activation barriers for both cyclization pathways, a prediction can be made as to which ring size is kinetically favored. frontiersin.org It has been shown in computational studies of other substituted azetidines that the formation of the four-membered ring can be kinetically preferred over the thermodynamically more stable five-membered ring under specific conditions. acs.org

Stereoselectivity, the preferential formation of one stereoisomer over another, can also be rationalized through computational modeling. For this compound, the relative orientation of the phenyl groups can lead to cis and trans isomers. By locating the transition states for the formation of both diastereomers, the one with the lower energy barrier will correspond to the major product. These energy differences can arise from subtle steric and electronic effects in the transition state geometry. For example, a transition state that minimizes steric repulsion between bulky substituents will be lower in energy.

Table 2: Hypothetical Relative Free Energies of Transition States for Competing Pathways in Azetidine Formation

PathwayTransition StateRelative Free Energy (kcal/mol)Predicted Major Product
RegioselectivityAzetidine FormationTS10.0
Pyrrolidine FormationTS2+3.5
Stereoselectivitytrans-DiphenylazetidineTS_trans0.0
cis-DiphenylazetidineTS_cis+1.8

This table illustrates how the calculated relative energies of transition states can be used to predict the major regio- and stereoisomer. The pathway with the lower relative free energy is favored.

Strain Energy Calculations and Theoretical Benchmarking

Four-membered rings such as the azetidine core of this compound are characterized by significant ring strain. researchgate.netrsc.org This strain arises from bond angle distortion from the ideal tetrahedral angle of 109.5°, as well as torsional strain from eclipsing interactions. libretexts.org The strain energy of a cyclic molecule is the excess energy it possesses compared to a hypothetical strain-free acyclic analogue. libretexts.org This stored energy has profound implications for the reactivity of the molecule, as reactions that lead to ring-opening are often thermodynamically favorable. chemrxiv.orgacs.org

The ring strain energy of azetidine itself is approximately 25.2-25.4 kcal/mol. researchgate.netrsc.org For substituted azetidines like this compound, the strain energy can be calculated using computational methods. A common approach is to use homodesmotic or isodesmic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps to cancel out systematic errors in the calculations. researchgate.net

For example, the strain energy of this compound could be estimated by the following hypothetical homodesmotic reaction:

This compound + 3 CH3CH2CH3 → CH3CH(NHPh)CH2C(CH3)2Ph + 2 CH3CH2CH2CH3

The enthalpy change of this reaction, calculated using a reliable quantum chemical method, would provide an estimate of the ring strain energy.

Table 3: Calculated Strain Energies for Various Four-Membered Heterocycles

CompoundComputational MethodStrain Energy (kcal/mol)
AzetidineG3(MP2)25.4
OxetaneG3(MP2)25.6
CyclobutaneExperimental26.4
This compoundB3LYP/6-311+G** (Hypothetical)~24-26

This table includes known strain energies for comparison and a hypothetical calculated value for the title compound.

Theoretical benchmarking is the process of comparing the results of different computational methods against each other or against experimental data to assess their accuracy and reliability. nih.gov For a molecule like this compound, where experimental thermochemical data may be scarce, benchmarking against high-level, computationally expensive methods (e.g., composite methods like G3 or W1) can validate the choice of a more computationally efficient method (like a specific DFT functional) for larger-scale studies, such as molecular dynamics simulations or the screening of reaction conditions. The choice of the functional and basis set can significantly impact the calculated energies, and proper benchmarking ensures that the chosen level of theory is appropriate for the chemical system and the properties being investigated.

Applications in Advanced Organic Synthesis and Materials Science

3,3-Dimethyl-1,2-diphenylazetidine as a Chiral Building Block

No literature was identified that describes the use of This compound as a chiral building block. The potential for chirality exists at the C2 position of the azetidine (B1206935) ring, but its application in synthesis is not reported.

There are no available studies detailing the use of This compound as a precursor in asymmetric synthesis. Chiral building blocks are fundamental to modern synthetic chemistry for creating enantiomerically pure compounds, but this specific molecule has not been cited in this context.

No research could be found that utilizes This compound as a foundational scaffold for the construction of more complex molecular architectures.

Role in Catalysis and Ligand Design

The search yielded no information on the role of This compound or its derivatives in the fields of metal catalysis or organocatalysis.

There are no reports on the development of ligands derived from This compound for the purpose of metal catalysis. Ligand design is a crucial aspect of catalysis, but this specific compound does not appear to have been explored for this application.

No studies were found that describe the application of This compound as an organocatalyst.

Advanced Materials Research and Polymer Synthesis Utilizing Azetidine Moieties

There is no available research on the use of This compound in advanced materials research or in the synthesis of polymers. While azetidine derivatives can undergo ring-opening polymerization, there is no specific data for this particular substituted azetidine.

Exploratory Research as Scaffolds for Chemical Entity Development

There is no available research in the public domain that investigates the use of this compound as a scaffold for the development of new chemical entities. The potential of this specific azetidine derivative as a foundational structure for creating libraries of new compounds with novel properties has not been explored in any identifiable studies. Therefore, no detailed research findings or data tables can be presented on this topic.

Table of Compounds Mentioned

Since no related compounds or reagents were discussed in the context of this compound due to the lack of available data, a table of chemical compounds is not applicable.

Future Perspectives and Emerging Research Directions for 3,3 Dimethyl 1,2 Diphenylazetidine Chemistry

Development of Sustainable and Green Synthetic Approaches

The synthesis of functionalized azetidines has traditionally relied on methods that are not always aligned with the principles of green chemistry. Future research will likely focus on developing more sustainable routes to 3,3-Dimethyl-1,2-diphenylazetidine and its analogues. A key area of exploration is the use of visible-light-mediated photocatalysis, which has emerged as a powerful tool for constructing strained rings under mild conditions. rsc.orgchemrxiv.org

One promising avenue is the adaptation of the aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, which directly yields the azetidine (B1206935) core. rsc.orgresearchgate.net For this compound, this would involve the reaction of a suitable diphenyl-substituted imine with isobutylene (B52900). The development of photocatalytic systems that can efficiently mediate this transformation using low-energy visible light would represent a significant green advancement. chemrxiv.org Another sustainable strategy involves leveraging environmentally benign solvents, such as cyclopentyl methyl ether (CPME), which has been successfully used in flow syntheses of other azetidines. uniba.itacs.orgacs.org

Synthetic Strategy Traditional Approach Potential Green Approach Key Advantages of Green Approach
Core Formation Multi-step synthesis involving hazardous reagents and harsh conditions.Visible-light-mediated [2+2] photocycloaddition (aza Paternò-Büchi reaction). rsc.orgrsc.orgAtom-economical, mild reaction conditions, reduced waste, use of renewable energy source.
Solvent Choice Chlorinated solvents (e.g., Dichloromethane).Green solvents like cyclopentyl methyl ether (CPME) or bio-based solvents. acs.orgReduced toxicity, improved safety profile, lower environmental impact.
Catalysis Stoichiometric reagents.Photocatalysis or biocatalysis.Catalytic amounts of reagents, higher efficiency, potential for enantioselectivity.

Integration with Flow Chemistry and High-Throughput Experimentation

The translation of synthetic discoveries from the lab to industrial scale requires robust, safe, and efficient processes. Flow chemistry and high-throughput experimentation (HTE) are transformative technologies that can accelerate this transition for this compound.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, enhancing safety, especially for reactions involving unstable intermediates or generating significant heat. purdue.edu The synthesis of functionalized azetidines has already been successfully demonstrated in flow, enabling the safe handling of reactive organolithium intermediates at temperatures much higher than in traditional batch processes. uniba.itacs.orgnih.govnih.gov A future flow synthesis of this compound could enable safer scale-up and potentially allow for the telescoping of multiple reaction steps, significantly improving efficiency. purdue.edu

High-Throughput Experimentation (HTE): HTE utilizes miniaturized, parallel reactor formats to rapidly screen a wide array of catalysts, solvents, and reaction conditions. youtube.comresearchgate.net This is particularly valuable for optimizing challenging reactions or discovering entirely new transformations. An HTE approach could be employed to rapidly identify the optimal photocatalyst and conditions for a green synthesis of this compound or to screen for novel reactions of this scaffold. The large, high-quality datasets generated can also be used to train machine learning algorithms, further accelerating the discovery process. youtube.com

Parameter Description Rationale for HTE Screening
Photocatalyst Various iridium or organic dye-based catalysts.Identify the most efficient catalyst for the desired [2+2] cycloaddition.
Solvent A matrix of green and traditional solvents.Evaluate solvent effects on yield and selectivity.
Light Source Different wavelengths and intensities of LEDs.Optimize energy input and reaction rate.
Concentration Range of reactant concentrations.Determine optimal concentration for efficiency and minimizing side reactions.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The reactivity of azetidines is largely governed by their inherent ring strain, which facilitates ring-opening and ring-expansion reactions. rsc.orgrsc.org For this compound, the substituents are expected to play a crucial role in modulating this reactivity. Future research should aim to explore reactivity patterns beyond simple ring-opening.

One area of interest is the selective functionalization of the azetidine core. For instance, developing methods for C-H activation at the C4 position would provide a direct route to introducing new substituents without disturbing the core structure. Another avenue involves leveraging the unique electronic properties conferred by the N-phenyl and C2-phenyl groups to drive novel transformations. For example, the electron-rich phenyl group at C2 could influence the regioselectivity of ring-opening reactions when treated with Lewis acids, potentially leading to different products than those obtained from alkyl-substituted azetidines. acs.org The development of multicomponent reactions that utilize the strain-release of an azetidine precursor could also enable the rapid assembly of complex, highly functionalized molecules in a single step. nih.gov

Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis

A deep understanding of reaction mechanisms is critical for optimizing existing synthetic methods and discovering new ones. The application of advanced spectroscopic techniques for real-time analysis can provide unprecedented insight into the formation and reaction of this compound.

In-situ spectroscopic methods, such as Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, can monitor the concentration of reactants, intermediates, and products as a reaction progresses. This data is invaluable for determining reaction kinetics and identifying transient species that are invisible to traditional offline analysis. For example, in-situ IR spectroscopy has been used to confirm the rapidity of strain-release-driven anion relay sequences in azetidine synthesis. nih.gov Applying these techniques to study a photocycloaddition to form this compound could help elucidate the roles of excited states and radical intermediates, guiding the rational design of more efficient photocatalysts. rsc.org

Technique Information Gained Application to this compound
In-situ FTIR/NMR Reaction kinetics, detection of intermediates, structural information.Elucidating the mechanism of formation and subsequent reactions.
Mass Spectrometry (MS) Identification of products and byproducts, high-throughput screening.Rapidly analyzing outcomes of HTE campaigns. purdue.edu
X-ray Crystallography Precise 3D molecular structure.Confirming the stereochemistry and solid-state conformation.
Computational Modeling Transition state energies, reaction pathways, electronic properties.Predicting reactivity and guiding experimental design.

Synergistic Applications in Interdisciplinary Fields

The unique structural and physicochemical properties of functionalized azetidines make them valuable scaffolds in diverse scientific disciplines. researchgate.net The this compound core, with its combination of a rigid, strained ring and bulky, lipophilic phenyl groups, is a prime candidate for exploration in several interdisciplinary areas.

Medicinal Chemistry: Azetidines are increasingly incorporated into drug candidates to improve physicochemical properties such as solubility and metabolic stability, and to provide novel three-dimensional vectors for exploring chemical space. rsc.orgrsc.org The rigid scaffold of this compound could be used to design new protease inhibitors or central nervous system (CNS) agents, where precise conformational control is key. acs.org Its lipophilic nature may enhance blood-brain barrier permeability, a desirable trait for CNS-targeted drugs. acs.org

Materials Science: Strained rings like azetidine are promising building blocks for energetic materials due to the energy released upon ring-opening. chemrxiv.orgresearchgate.net While research has focused on nitro-functionalized azetidines, the diphenyl-substituted core could be explored for creating novel polymers or photoresponsive materials. The phenyl groups could be functionalized to allow for polymerization, leading to materials with unique thermal or mechanical properties. The azetidine ring itself could act as a mechanophore, changing its properties under mechanical stress.

Catalysis: Chiral azetidines have been used as ligands in asymmetric catalysis. The development of an enantioselective synthesis for this compound could open the door to its use as a novel ligand scaffold, where the fixed geometry and chiral environment could induce high stereoselectivity in metal-catalyzed reactions.

Q & A

Q. What are the standard synthetic routes for preparing 3,3-Dimethyl-1,2-diphenylazetidine in laboratory settings?

  • Methodological Answer : Synthesis typically involves multi-step procedures under controlled conditions. For example, analogous heterocyclic systems are synthesized via reflux reactions using reagents like THF, nitrogen atmospheres, and catalysts (e.g., DIPEA). Key steps include cyclization of precursors with diamine or diol derivatives. Post-synthesis purification often employs column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR; 1^1H and 13^{13}C) is critical for structural elucidation, identifying substituent positions and stereochemistry. Infrared (IR) spectroscopy confirms functional groups (e.g., C-N stretches in azetidines). High-Resolution Mass Spectrometry (HRMS) validates molecular composition. For example, Varian Gemini 300 NMR and Perkin-Elmer 1800 IR spectrometers are commonly used .

Q. How should researchers assess the stability of this compound under different storage conditions?

  • Methodological Answer : Stability studies involve monitoring degradation via HPLC or NMR under varying temperatures, humidity, and light exposure. Accelerated aging tests (e.g., 40°C/75% RH for 6 months) can predict shelf-life. Degradation products are identified using tandem MS. Evidence from analogous compounds suggests azetidines may hydrolyze under acidic conditions, necessitating inert storage .

Advanced Research Questions

Q. What mechanistic insights exist for the ring-opening reactions of this compound with electrophilic reagents?

  • Methodological Answer : Ring-opening reactions often proceed via nucleophilic attack or acid-catalyzed pathways. For example, thermolysis of similar strained rings (e.g., spirobenzopyrans) generates reactive intermediates like α-oxo-thioketones, which react with dienes to form adducts. Taft analysis of analogous systems reveals polar transition states, suggesting charge development during rate-determining steps .

Q. How can computational chemistry methods predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations model electronic structures, frontier molecular orbitals, and transition states. For instance, studies on azetidine derivatives use Gaussian or ORCA software to simulate reaction pathways (e.g., ring-opening energetics). Solvent effects are incorporated via continuum models like COSMO. Validation involves comparing computed NMR shifts with experimental data .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Reproducibility requires strict control of stereochemical purity (e.g., chiral HPLC) and reaction conditions. Contradictions may arise from unaccounted degradation products or solvent effects. For example, temporal stability studies (e.g., monitoring metabolite profiles over time) can clarify discrepancies in bioactivity assays .

Q. How does the steric environment of this compound influence its participation in transition metal-catalyzed coupling reactions?

  • Methodological Answer : Bulky substituents (e.g., 3,3-dimethyl groups) hinder coordination to metal centers. Ligand design must balance steric bulk and electronic donation. For example, palladium-catalyzed cross-couplings using phosphine ligands (e.g., dppb or tpbz) are optimized by adjusting reaction temperatures and solvent polarity, as demonstrated in analogous systems .

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